YO-01027

描述

γ-Secretase is a multi-subunit aspartyl protease that cleaves amyloid precursor protein (APP) and many other type 1 transmembrane proteins, including Notch, E-cadherin, and ErbB4.1 The proteolysis of APP by secretases produces beta amyloid (Aβ), a 39- to 42-amino acid peptide which forms the amyloid plaques that are characteristic of Alzheimer’s disease. DBZ is a dipeptidic inhibitor of γ-secretase that potently blocks the cleavage of Notch into its active signaling effector, Notch intracellular domain, in human T cell lymphoma (SupT1) cells (IC50 = 1.7 nM). Within 4 hours after a single 100 μM/kg dose, DBZ demonstrates anti-Alzheimer activity in an APP transgenic mouse model characterized by high levels of Aβ40 by reducing Aβ40 levels by 71%.3

Dibenzazepine, also known as YO-01027 and Iminostilbene, is a potent γ-secretase inhibitor. Dibenzazepine also potently blocks amyloid precursor protein-like (APPL) and Notch cleavage. γ-Secretase is a fascinating, multi-subunit, intramembrane cleaving protease that is now being considered as a therapeutic target for a number of diseases. Potent, orally bioavailable γ-secretase inhibitors (GSIs) have been developed and tested in humans with Alzheimer's disease (AD) and cancer.

科学研究应用

Antiepileptic Properties

Dibenzazepine derivatives, particularly carbamazepine and its analogs such as oxcarbazepine and eslicarbazepine acetate, are widely recognized for their efficacy in treating epilepsy. These compounds function primarily as sodium channel blockers, stabilizing neuronal membranes and reducing seizure activity.

- Clinical Findings : A study indicated that eslicarbazepine acetate is effective as adjunctive therapy for patients with inadequate seizure control from other antiepileptic drugs. It demonstrated comparable efficacy to carbamazepine with improved tolerability, enhancing patient quality of life .

| Compound | Efficacy in Epilepsy | Tolerability |

|---|---|---|

| Carbamazepine | High | Moderate |

| Oxcarbazepine | Moderate | High |

| Eslicarbazepine Acetate | High | Very High |

Cancer Treatment

Dibenzazepine has been identified as a potent inhibitor of gamma-secretase, an enzyme involved in the Notch signaling pathway, which plays a crucial role in cell differentiation and proliferation.

- Case Study : Research demonstrated that dibenzazepine effectively inhibited Notch signaling in animal models, leading to reduced tumor growth in various cancer types. For instance, in a study involving mice with Angiotensin II-induced abdominal aortic aneurysms, treatment with dibenzazepine resulted in significantly fewer aneurysms compared to controls .

Nephroprotective Effects

Recent studies have highlighted the nephroprotective properties of dibenzazepine against cisplatin-induced renal injury. In animal models, pre-treatment with dibenzazepine significantly reduced markers of kidney damage such as blood urea nitrogen (BUN) and serum creatinine levels.

- Research Findings : A study involving rats showed that dibenzazepine at doses of 0.25 mg/kg to 1 mg/kg decreased serum creatinine by up to 52.9% compared to the cisplatin group .

| Dose (mg/kg) | Reduction in Serum Creatinine (%) | Reduction in BUN (%) |

|---|---|---|

| 0.25 | 21.9 | 11.7 |

| 0.5 | 33.0 | 12.1 |

| 1 | 52.9 | 17.2 |

Metabolic Applications

Dibenzazepine has also been explored for its potential in metabolic disorders, particularly obesity management through modulation of adipocyte function.

作用机制

Mode of Action

YO-01027 interacts with its targets, APP and Notch, by inhibiting their cleavage. The IC50 values for Notch and APPL cleavage are 2.92 and 2.64 nM, respectively . This means that this compound can effectively inhibit γ-secretase at very low concentrations.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Notch signaling pathway. By inhibiting γ-secretase, this compound prevents the cleavage of Notch, thereby suppressing Notch signaling . This can have various downstream effects, depending on the specific cellular context. For example, in certain types of cells, Notch signaling promotes cell proliferation, so inhibiting this pathway could potentially slow down the growth of these cells.

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies. More research would be needed to fully characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The inhibition of γ-secretase by this compound leads to a significant reduction in both brain and plasma Aβ40 levels by 72% in Tg2576 mutant APP transgenic mouse model . This suggests that this compound could potentially be used in the treatment of diseases characterized by abnormal APP processing, such as Alzheimer’s disease.

生化分析

Biochemical Properties

YO-01027 is a potent γ-secretase inhibitor with IC50 values of 2.92 and 2.64 nM for Notch and APPL cleavage, respectively . It interacts with the γ-secretase complex, a multisubunit aspartyl protease that catalyzes the cleavage of numerous type I integral membrane proteins .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the Notch pathway, which plays a crucial role in cell differentiation . In addition, this compound has been reported to suppress the propagation of the hepatitis C virus .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of γ-secretase, an enzyme that plays a crucial role in the processing of several integral membrane proteins . This compound prevents a key HCV protein from undergoing cleavage and maturation, effectively suppressing HCV infection .

Dosage Effects in Animal Models

It has been reported that this compound treatment inhibited epithelial cell proliferation and induced goblet cell differentiation in intestinal adenomas in a dose-dependent manner .

生物活性

Dibenzazepine is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores the diverse biological effects of dibenzazepine and its derivatives, including their mechanisms of action, therapeutic applications, and relevant research findings.

Overview of Dibenzazepine

Dibenzazepine is a bicyclic compound that has been extensively studied for its pharmacological properties. It serves as the core structure for various derivatives that exhibit a wide range of biological activities, including antiepileptic, antidepressant, antipsychotic, antimicrobial, and antimalarial effects. Notable drugs derived from dibenzazepine include carbamazepine and oxcarbazepine, which are primarily used in the treatment of epilepsy and mood disorders.

1. Antimalarial Activity

Recent studies have highlighted the potential of dibenzazepine derivatives as antimalarial agents. A study synthesized a series of dibenzazepine-tethered isoxazolines which demonstrated potent activity against Plasmodium falciparum, with IC50 values ranging from 0.1 to 1.75 µM across various strains, including chloroquine-resistant ones . The mechanism involves targeting the metalloamino-peptidase enzyme crucial for parasite survival, as indicated by molecular docking studies .

| Compound | IC50 (µM) | Activity Against Strains |

|---|---|---|

| 6j | 0.1 | 3D7, D6, W2, 7G8 |

| 6k | 0.5 | 3D7, D6, W2, 7G8 |

| 8c | 1.0 | 3D7, D6 |

| 8k | 1.5 | W2 |

| 8l | 1.75 | W2 |

2. Anticonvulsant Properties

Dibenzazepine derivatives are well-known for their anticonvulsant effects. Studies have shown that compounds like lacosamide (a third-generation dibenzazepine) effectively reduce seizure frequency in patients with epilepsy . A retrospective study indicated that lacosamide significantly decreased the mean number of seizures from 26.4 to 9.4 over six months .

3. Antidepressant and Antipsychotic Effects

The dibenzazepine framework is also associated with antidepressant and antipsychotic activities. Various analogs have been evaluated for these properties, showing efficacy in preclinical models . The mechanisms often involve modulation of neurotransmitter systems such as serotonin and norepinephrine.

4. Antimicrobial Activity

Research has demonstrated that dibenzazepine analogs possess antimicrobial properties against a range of pathogens. In vitro studies have shown that some synthesized dibenzazepines exhibit significant antibacterial activity .

Case Studies

Case Study: Antimalarial Efficacy

In a study focused on synthesizing new dibenzazepine derivatives, five compounds (6j, 6k, 8c, 8k, and 8l) were identified as highly effective against multiple strains of P. falciparum. These compounds were further assessed for cytotoxicity against human cell lines and demonstrated minimal toxicity at effective concentrations .

Case Study: Lacosamide in Epilepsy Management

A multicenter retrospective observational study evaluated lacosamide's efficacy in patients with brain tumors experiencing seizures. The results indicated substantial improvement in seizure control with high tolerability among patients .

属性

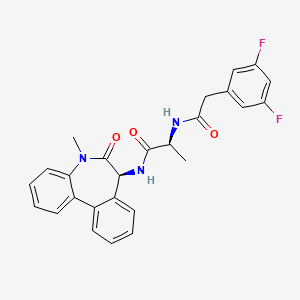

IUPAC Name |

(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23F2N3O3/c1-15(29-23(32)13-16-11-17(27)14-18(28)12-16)25(33)30-24-21-9-4-3-7-19(21)20-8-5-6-10-22(20)31(2)26(24)34/h3-12,14-15,24H,13H2,1-2H3,(H,29,32)(H,30,33)/t15-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHGISMANBKLQL-OWJWWREXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)CC4=CC(=CC(=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)CC4=CC(=CC(=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23F2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040458 | |

| Record name | Dibenzazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209984-56-5 | |

| Record name | Dibenzazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 209984-56-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。